

# Long-Term Safety of Polaprezinc: A Comparative Analysis with Other Zinc Supplements

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## *Compound of Interest*

Compound Name: *Polaprezinc*

Cat. No.: *B7910303*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the long-term safety of **polaprezinc**, a chelated form of zinc and L-carnosine, with other commonly used zinc supplements, namely zinc sulfate, zinc gluconate, and zinc acetate. The information presented is based on available experimental data from preclinical and clinical studies, with a focus on providing a clear, objective assessment to inform research and drug development.

## Comparative Safety Profile of Zinc Supplements

The long-term administration of any zinc supplement necessitates a careful evaluation of its safety profile. While zinc is an essential trace element, excessive intake can lead to adverse effects. The chemical form of the zinc supplement can influence its absorption, bioavailability, and tolerability, thereby affecting its long-term safety.

| Feature                   | Polaprezinc                                                                                                                                                            | Zinc Sulfate                                                                                         | Zinc Gluconate                                                                                     | Zinc Acetate                                                                           |
|---------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------|
| Chemical Form             | Chelate of zinc and L-carnosine                                                                                                                                        | Inorganic salt                                                                                       | Organic salt                                                                                       | Organic salt                                                                           |
| Primary Use (in studies)  | Gastric ulcer treatment, zinc deficiency[1][2]                                                                                                                         | Zinc deficiency, diarrhea treatment[3][4]                                                            | Zinc deficiency, common cold[3][5]                                                                 | Wilson's disease, zinc deficiency, common cold[2][6]                                   |
| Common Adverse Events     | Gastrointestinal disorders (nausea, vomiting, diarrhea, constipation), dose-dependent increase in AEs[2][7][8]                                                         | Gastrointestinal irritation (nausea, vomiting, abdominal cramps, diarrhea)[2][3]                     | Gastrointestinal upset (nausea, abdominal distension), metallic taste[8][9]                        | Gastrointestinal irritation, potential for copper deficiency with long-term use[10]    |
| Long-Term Safety Concerns | Generally well-tolerated; dose-response relationship for GI adverse events.[2] A 3-year study in patients with hepatitis C and cirrhosis showed good tolerability. [7] | High doses can lead to copper deficiency, altered iron function, and reduced immune function.[3][11] | Long-term use of high doses (>50 mg/day for >6 months) increases the risk of copper deficiency.[9] | Long-term use can lead to a decline in serum copper levels. [10]                       |
| Notable Findings          | In a study on hemodialysis patients, polaprezinc showed a lower incidence of                                                                                           | Can cause more severe and acute toxicity compared to nano-ZnOs in                                    | Milder gastrointestinal side effects compared to zinc sulfate.[9]                                  | Showed a stronger decline in serum copper levels compared to polaprezinc in a study on |

adverse events  
requiring dose  
reduction  
compared to zinc  
acetate hydrate.  
[12] A systematic  
review of  
randomized  
controlled trials  
concluded that  
all doses of  
polaprezinc were  
tolerable.[1][13]

mice in long-term  
studies.[14]

hemodialysis  
patients.[10]

---

## Experimental Protocols

### Polaprezinc Safety Assessment (Systematic Review of Randomized Controlled Trials)

A systematic review and meta-analysis of individual patient data from four randomized, placebo-controlled trials evaluated the efficacy and safety of **polaprezinc** for zinc deficiency.[1][13]

- Study Design: Randomized, placebo-controlled trials.
- Participants: Patients with hypozincemia.
- Intervention: **Polaprezinc** at doses of 75 mg, 150 mg, and 300 mg daily, compared to a placebo.[1][13]
- Duration: The treatment period was at least 8 weeks.[1]
- Data Collection: Serum zinc concentrations were measured at baseline and at 8 weeks. Adverse events (AEs) and adverse drug reactions (ADRs) were recorded and coded using the Medical Dictionary for Regulatory Activities (MedDRA) term system.[1][2]

- Statistical Analysis: A one-stage fixed-effect individual patient data meta-analysis was performed to estimate treatment effects and subgroup effects. The mean difference in the change from baseline in serum zinc concentration was estimated using linear models.[1]

## Comparative Study of Zinc Acetate Hydrate and Polaprezinc in Hemodialysis Patients

A prospective, single-center, open-label, randomized controlled trial compared the efficacy and safety of zinc acetate hydrate and **polaprezinc** for zinc deficiency in patients on maintenance hemodialysis.[10][12]

- Study Design: Prospective, single-center, open-label, parallel-group randomized trial.
- Participants: 91 maintenance hemodialysis patients with serum zinc levels <70 µg/dL.[10]
- Intervention: Patients were randomized to receive either zinc acetate hydrate (50 mg elemental zinc/day) or **polaprezinc** (34 mg elemental zinc/day).[10]
- Duration: 6 months.[10]
- Data Collection: Serum zinc and copper levels were monitored.
- Primary Outcome: Change rate of serum zinc levels at 3 months.
- Safety Assessment: Monitoring of serum copper levels and other adverse events.

## Signaling Pathways in Zinc Homeostasis and Toxicity

Cellular zinc homeostasis is tightly regulated by a network of transporters and binding proteins. Disruptions in this balance can lead to cellular stress and toxicity. The following diagram illustrates the key components of cellular zinc metabolism and a potential pathway for zinc-induced toxicity.

[Click to download full resolution via product page](#)

Caption: Cellular zinc homeostasis and potential toxicity pathway.

## Conclusion

Based on the available long-term safety data, **polaprezinc** appears to be a well-tolerated zinc supplement, with a safety profile comparable or potentially favorable to other zinc salts, particularly concerning gastrointestinal side effects and the risk of copper deficiency. The chelated structure of **polaprezinc**, combining zinc with L-carnosine, may contribute to its tolerability.

However, it is crucial to note the limitations of the current body of evidence. Direct, long-term comparative studies in diverse populations are scarce. Most of the safety data for zinc sulfate, gluconate, and acetate are derived from studies where they were used as a general zinc supplement, not in the context of a specific therapeutic indication like **polaprezinc**'s use in gastric ulcers.

For researchers and drug development professionals, these findings underscore the importance of the chemical form of zinc in determining its long-term safety profile. Further head-to-head, long-term clinical trials are warranted to provide a more definitive comparison of the safety of **polaprezinc** against other zinc supplements in various patient populations and for different indications. Such studies should include comprehensive monitoring of not only common adverse events but also potential long-term consequences such as effects on other trace elements and overall physiological function.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Efficacy and Safety of Polaprezinc (Zinc Compound) on Zinc Deficiency: A Systematic Review and Dose–Response Meta-Analysis of Randomized Clinical Trials Using Individual Patient Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Zinc Sulfate General Fact Sheet [npic.orst.edu]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. Design of a Randomized Controlled Trial of Zinc Supplementation to Improve Markers of Mortality and HIV Disease Progression in HIV-positive Drinkers in St. Petersburg, Russia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Recent advances on polaprezinc for medical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are the side effects of Polaprezinc? [synapse.patsnap.com]

- 9. ruiupugroup.com [ruiupugroup.com]
- 10. Comparison of zinc acetate hydrate and polaprezinc for zinc deficiency in patients on maintenance hemodialysis: A single-center, open-label, prospective randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Welcome to the World of Zinc Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Zinc Acetate Hydrate Supplementation versus Polaprezinc Supplementation for Improving Hypozincemia in Hemodialysis Patients: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy and Safety of Polaprezinc (Zinc Compound) on Zinc Deficiency: A Systematic Review and Dose-Response Meta-Analysis of Randomized Clinical Trials Using Individual Patient Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of Long-Term Toxicity of Oral Zinc Oxide Nanoparticles and Zinc Sulfate in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Long-Term Safety of Polaprezinc: A Comparative Analysis with Other Zinc Supplements]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7910303#assessing-the-long-term-safety-of-polaprezinc-compared-to-other-zinc-supplements>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)